molecular formula C22H24N4O3S2 B2908480 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 894948-62-0

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2908480
CAS No.: 894948-62-0
M. Wt: 456.58
InChI Key: KCDREXXKZBATHO-UHFFFAOYSA-N
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Description

This compound is a sulfanyl-acetamide derivative featuring a pyrimidine core substituted with a 4-isopropylbenzenesulfonyl group at position 5 and an amino group at position 2. The thioether linkage connects the pyrimidine ring to an N-(4-methylphenyl)acetamide moiety.

Properties

IUPAC Name

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-14(2)16-6-10-18(11-7-16)31(28,29)19-12-24-22(26-21(19)23)30-13-20(27)25-17-8-4-15(3)5-9-17/h4-12,14H,13H2,1-3H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDREXXKZBATHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl group and the thioacetamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Antiviral Activity

Recent studies have identified the compound as a potential antiviral agent. Its structural similarity to known antiviral drugs suggests that it may inhibit viral replication mechanisms. For instance, it has been tested against respiratory syncytial virus (RSV), showing promising results with an effective concentration (EC50) value below 1 nM in certain derivatives .

Compound Anti-RSV Activity EC50 (nM)
9c<1
14f0.15
14a4.4

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems may provide neuroprotective benefits. Specifically, it has been suggested that compounds with similar structures may act as antagonists at NMDA receptors, which are critical in preventing excitotoxicity associated with neurodegenerative diseases . The modulation of these pathways could lead to new treatment strategies for conditions such as Alzheimer's disease and Huntington's disease.

Study on RSV Inhibition

A significant study focused on the antiviral properties of derivatives of this compound against RSV highlighted its efficacy in vitro. The study synthesized various analogs and assessed their inhibitory activities against RSV infection in HEp-2 cells . The findings indicated that modifications at specific positions on the benzene ring could enhance antiviral potency.

Neuroprotection Research

Another research effort explored the neuroprotective properties of compounds related to this structure. By examining their effects on glutamate receptor signaling pathways, researchers demonstrated that these compounds could reduce neuronal damage in experimental models of neurodegeneration . This dual action—antagonizing harmful excitatory signals while promoting protective pathways—positions these compounds as candidates for further pharmacological development.

Mechanism of Action

The mechanism of action of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

  • 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (): This analog lacks the 4-isopropyl substituent on the benzenesulfonyl group. No direct activity data are available, but its simpler structure suggests it may serve as a precursor for more complex derivatives.
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ():
    Replaces the sulfonamide group with dimethylpyrimidine and substitutes the phenylacetamide with a methylpyridinyl group. This compound was synthesized as a biologically active intermediate, highlighting the versatility of pyrimidine-thioacetamide hybrids in drug design .

Triazole-Based Sulfanyl-Acetamides

  • 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (): Replaces the pyrimidine core with a triazole ring. Such modifications are common in kinase inhibitors (e.g., c-Kit or RAF targets) .
  • 2-[[{3-[[5-methyl-2-(propan-2-yl)phenoxy]methyl]-4-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-yl]sulfanyl]-N-(4-substituted phenyl)acetamide derivatives (): These compounds exhibit anticancer activity (IC₅₀ = 5.96–7.90 µM) against tumor cell lines. The propan-2-yl and benzyl groups improve membrane permeability, a feature absent in the target compound’s structure .

Pharmacological and Structural Data Table

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide Pyrimidine 4-Amino, 4-isopropylbenzenesulfonyl, N-(4-methylphenyl)acetamide Not explicitly reported
2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Pyrimidine 4-Amino, benzenesulfonyl, N-(4-methylphenyl)acetamide Precursor for complex derivatives
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Triazole 4-Bromophenyl, 4-pyridinyl, 4-sulfamoylphenyl Kinase inhibition potential
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-Dimethylpyrimidine, N-(4-methylpyridin-2-yl) Intermediate for bioactive compounds
Triazol-3-ylsulfanyl-acetamide derivatives (e.g., ) Triazole Propan-2-ylphenoxy, benzyl, substituted phenyl Anticancer (IC₅₀ = 5.96–7.90 µM)

Key Research Findings

  • Steric and Electronic Effects : The 4-isopropylbenzenesulfonyl group in the target compound introduces steric bulk, which may limit binding to shallow active sites but enhance selectivity for deeper pockets (e.g., ATP-binding regions in kinases) .
  • Thioether Linkage : The sulfanyl bridge in all compared compounds improves metabolic stability compared to oxygen ethers, as seen in analogs like VUF10085/AMG-487 (), which uses a similar linkage for CXCR3 antagonism .
  • Activity Gaps : Unlike the triazole derivatives (), the pyrimidine-based target compound lacks reported activity data, highlighting a need for targeted assays (e.g., kinase inhibition or cytotoxicity screens) .

Biological Activity

The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide , often referred to as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrimidine ring substituted with various functional groups. The key components of its structure are:

  • Pyrimidine moiety : Provides the core structure for biological activity.
  • Sulfonamide group : Known for its role in antibacterial and antiviral properties.
  • Aromatic substituents : Contribute to the compound's lipophilicity and potential interactions with biological targets.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0G2/M phase arrest
HeLa (Cervical)10.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies show it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis64 µg/mL
Escherichia coli>128 µg/mL

Anti-inflammatory Effects

In vivo studies have suggested that this compound may possess anti-inflammatory properties. It was shown to reduce levels of pro-inflammatory cytokines in models of acute inflammation, indicating its potential use in treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry explored the antitumor effects of this compound on various cancer cell lines. It was found that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : A research article in Antimicrobial Agents and Chemotherapy reported the compound's effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .
  • Inflammation Model : An experimental study published in Pharmacology Reports demonstrated that administration of this compound in a rat model of inflammation resulted in reduced paw edema and lower levels of inflammatory markers .

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